molecular formula C9H17NO B12271896 2-(Cyclopropylmethylamino)cyclopentan-1-ol

2-(Cyclopropylmethylamino)cyclopentan-1-ol

Cat. No.: B12271896
M. Wt: 155.24 g/mol
InChI Key: UDSNGPOMJHQQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-[(cyclopropylmethyl)amino]cyclopentan-1-ol is a chiral compound with a unique structure that includes a cyclopropylmethyl group attached to an amino group, which is further connected to a cyclopentan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(cyclopropylmethyl)amino]cyclopentan-1-ol typically involves the diastereoselective nucleophilic substitution of chiral, non-racemic bromocyclopropanes. The reaction conditions often include the use of metal catalysts or organocatalysts to facilitate the nucleophilic addition to the cyclopropene intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar diastereoselective nucleophilic substitution reactions. The scalability of these reactions is enhanced by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(cyclopropylmethyl)amino]cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .

Scientific Research Applications

(1R,2R)-2-[(cyclopropylmethyl)amino]cyclopentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(cyclopropylmethyl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-[(cyclopropylmethyl)amino]cyclopentan-1-ol is unique due to its chiral nature and the presence of the cyclopropylmethyl group, which imparts specific stereochemical properties and reactivity. This makes it a valuable compound in asymmetric synthesis and chiral drug development .

Properties

IUPAC Name

2-(cyclopropylmethylamino)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-3-1-2-8(9)10-6-7-4-5-7/h7-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSNGPOMJHQQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.